molecular formula C16H11ClN2O4S B4399138 3-chloro-N-(4-methoxy-3-nitrophenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(4-methoxy-3-nitrophenyl)-1-benzothiophene-2-carboxamide

Cat. No. B4399138
M. Wt: 362.8 g/mol
InChI Key: NZTMIGAWLSBSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(4-methoxy-3-nitrophenyl)-1-benzothiophene-2-carboxamide, also known as MN-64, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MN-64 is a member of the benzothiophene family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-methoxy-3-nitrophenyl)-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for further research. It has been shown to have a high affinity for cancer cells, specifically those that overexpress tubulin, and to induce apoptosis in these cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-chloro-N-(4-methoxy-3-nitrophenyl)-1-benzothiophene-2-carboxamide is its low toxicity profile, which makes it a promising candidate for further research. However, its mechanism of action is not fully understood, which limits its potential applications. This compound also has limited solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on 3-chloro-N-(4-methoxy-3-nitrophenyl)-1-benzothiophene-2-carboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of new anticancer drugs. Another direction is to study its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to optimize its solubility in water, which would make it easier to work with in lab experiments.

Scientific Research Applications

3-chloro-N-(4-methoxy-3-nitrophenyl)-1-benzothiophene-2-carboxamide has been studied for its potential applications in cancer research, specifically in the development of new anticancer drugs. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-chloro-N-(4-methoxy-3-nitrophenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4S/c1-23-12-7-6-9(8-11(12)19(21)22)18-16(20)15-14(17)10-4-2-3-5-13(10)24-15/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTMIGAWLSBSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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